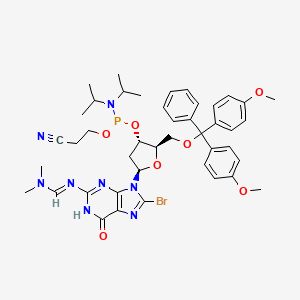

8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite

Overview

Description

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic compound derived from guanosine. It incorporates an 8-bromo modification and DMF-5’-O-DMT protection into guanosine residues, making it a valuable tool in oligonucleotide research and development. This compound is primarily used in DNA synthesis, where it serves as a building block for creating modified DNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves several key steps:

Bromination: The guanosine molecule undergoes bromination at the 8th position to introduce the bromo group.

Protection: The 5’-hydroxyl group of the guanosine is protected using a dimethoxytrityl (DMT) group.

Dimethylformamide (DMF) Modification: The nitrogen at the 2nd position is modified with a dimethylformamide (DMF) group.

Phosphoramidite Formation: The 3’-hydroxyl group is converted into a phosphoramidite group, enabling its incorporation into DNA strands during synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of modified DNA sequences for studying DNA structure and function.

Biology: Employed in creating DNA probes for gene detection and analysis.

Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders.

Industry: Applied in the production of DNA-based sensors and diagnostic tools.

Mechanism of Action

The compound exerts its effects by incorporating modified guanosine units into DNA strands during synthesis. The 8-bromo modification and DMF-5’-O-DMT protection enhance the stability and functionality of the resulting DNA molecules. These modifications can affect DNA’s interaction with proteins and other molecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

8-Bromo-2’-deoxyguanosine: Similar in structure but lacks the DMF and DMT modifications.

2’-Deoxy-N2-DMF-guanosine: Lacks the bromo and DMT modifications.

5’-O-DMT-guanosine: Lacks the bromo and DMF modifications.

Uniqueness

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is unique due to its combination of modifications, which provide enhanced stability and functionality in DNA synthesis. This makes it particularly valuable for creating DNA molecules with specific properties for research and therapeutic applications.

Biological Activity

8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite is a synthetic nucleoside analog that has garnered attention for its potential applications in molecular biology and therapeutic development. This compound, characterized by its bromine substitution at the 8-position of the guanine base, is utilized in oligonucleotide synthesis and has implications in gene therapy and antiviral research.

- Molecular Formula : C43H52BrN8O7P

- Molecular Weight : 903.8 g/mol

- CAS Number : 198080-37-4

The compound features a dimethoxytrityl (DMT) protecting group at the 5'-position, which facilitates its incorporation into oligonucleotides. The presence of the bromine atom at the 8-position alters the nucleobase's electronic properties, potentially influencing its biological interactions.

The biological activity of 8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine is primarily linked to its role as a substrate for polymerases during DNA synthesis. The bromine substitution can enhance or inhibit enzyme activity depending on the context of its use, such as in the formation of modified nucleic acids that exhibit altered binding properties to complementary strands or proteins.

Key Mechanistic Insights:

- Nucleobase Modification : The introduction of bromine at the 8-position can affect hydrogen bonding and stacking interactions, thereby influencing the stability and conformation of DNA structures.

- Enzymatic Incorporation : Studies indicate that modified nucleosides can be incorporated into oligonucleotides by DNA polymerases, which may lead to enhanced resistance to nucleases and improved cellular uptake .

Antiviral Activity

Recent research highlights the potential antiviral properties of brominated nucleoside analogs. For instance, compounds similar to 8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine have shown activity against various viruses by interfering with viral replication mechanisms .

Case Studies

- HIV Research : A study demonstrated that modified nucleosides exhibit varying degrees of effectiveness against HIV by altering their interaction with reverse transcriptase enzymes. The incorporation of brominated analogs into therapeutic regimens could enhance efficacy while reducing toxicity .

- Cancer Therapeutics : In cancer research, brominated nucleosides have been explored for their ability to induce apoptosis in tumor cells. The structural modifications allow for selective targeting of cancerous tissues while sparing normal cells .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52BrN8O7P/c1-28(2)52(29(3)4)60(57-24-12-23-45)59-35-25-37(51-39-38(47-41(51)44)40(53)49-42(48-39)46-27-50(5)6)58-36(35)26-56-43(30-13-10-9-11-14-30,31-15-19-33(54-7)20-16-31)32-17-21-34(55-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,48,49,53)/b46-27+/t35-,36+,37+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMKOTCSDJUGJE-JXFDYHEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52BrN8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.